![molecular formula C23H20FN3O2S B2681481 N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-24-3](/img/structure/B2681481.png)
N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine, also known as GSK690693, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has been extensively studied for its potential as a therapeutic agent in cancer treatment. In
Scientific Research Applications
AMPA Receptor Antagonists
Research into quinazolinone derivatives, including compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine, has identified their potential as AMPA receptor antagonists. This classification of compounds has been explored for their ability to inhibit AMPA receptors, with some derivatives displaying potency in the nanomolar range. These findings suggest a promising avenue for the development of new therapeutic agents targeting neurological conditions associated with AMPA receptor dysregulation (Chenard et al., 2001).
Imaging Agents for EGFR Tyrosine Kinase
This compound and its derivatives have been investigated for their potential as imaging agents, specifically in the context of positron emission tomography (PET). The high affinity of some quinazolinone derivatives for the epidermal growth factor receptor (EGFR) tyrosine kinase suggests their utility in imaging applications to assess tumor proliferation and the effectiveness of anticancer therapies (Holt et al., 2006).
Fluorescent Sensors for Amine Vapors
The aggregation-induced emission (AIE) properties of quinazolinone derivatives have been utilized in the development of fluorescent sensors for the detection of amine vapors. Such sensors are of interest for applications in food safety, environmental monitoring, and industrial safety, highlighting the versatility of quinazolinone compounds in sensor technology (Gao et al., 2016).
Antimalarial Drug Lead
The synthesis and evaluation of various quinazolinone derivatives have led to the identification of compounds with significant antimalarial activity. This line of research underscores the potential of quinazolinone derivatives as antimalarial drug leads, contributing to the ongoing search for effective treatments against malaria (Mizukawa et al., 2021).
Antibacterial Agents
Quinazolinone derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial activity. These studies have revealed promising compounds that exhibit significant antibacterial effects, pointing towards the potential use of quinazolinone compounds in the development of new antibacterial agents (Appani et al., 2016).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-28-17-11-16(12-18(13-17)29-2)25-22-19-8-4-6-10-21(19)26-23(27-22)30-14-15-7-3-5-9-20(15)24/h3-13H,14H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRONILLZYAJBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

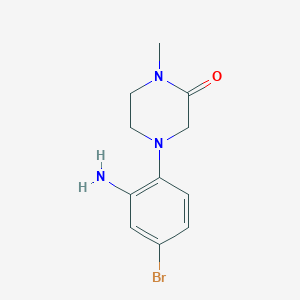
![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)
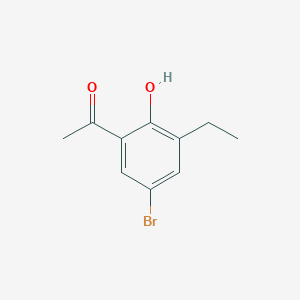
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)
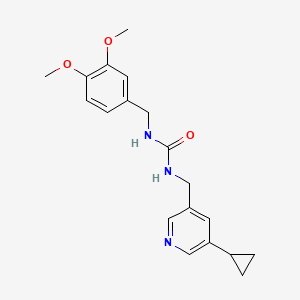

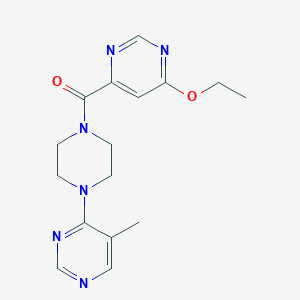
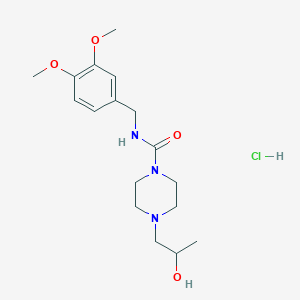
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)